molecular formula C18H19N3O6 B2385647 Pomalidomide 4'-alkylC4-acid CAS No. 2225940-48-5

Pomalidomide 4'-alkylC4-acid

Cat. No.: B2385647
CAS No.: 2225940-48-5
M. Wt: 373.365
InChI Key: JUPYDAIBDNUUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide 4'-alkylC4-acid is a complex organic compound with significant applications in the field of targeted protein degradation. This compound is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group, making it a valuable building block for the development of protein degrader libraries .

Future Directions

The compound is a basic building block for making protein degrader library . It plays an important role in the development of protease degradation drugs . The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4'-alkylC4-acid involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with 1,3-dioxoisoindoline-4-amine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanoic acid to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide 4'-alkylC4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Properties

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPYDAIBDNUUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.